N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound is an acetamide derivative featuring a pyrimidinyloxy core substituted with a 4-phenylpiperazinyl group at position 2 and a methyl group at position 4.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-18-8-7-11-22(20(18)3)27-23(31)17-32-24-16-19(2)26-25(28-24)30-14-12-29(13-15-30)21-9-5-4-6-10-21/h4-11,16H,12-15,17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSDNFWOGOOTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a dimethylphenyl moiety, a piperazinyl-pyrimidinyl fragment, and an acetamide linkage. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C_{22}H_{28}N_{4}O
Molecular Weight: 364.49 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways.
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes that play a role in inflammatory processes or cancer progression.
- Receptor Modulation: It has the potential to modulate neurotransmitter receptors due to the presence of the piperazine moiety, which is known for its role in central nervous system activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. For instance, a comparative study showed that derivatives with similar structures exhibited significant antimicrobial activity against various bacterial strains, suggesting that this compound could have similar effects.
| Compound | Antimicrobial Activity (MIC μg/mL) | Reference |
|---|---|---|
| Compound A | 8 | |
| Compound B | 16 | |
| N-(2,3-dimethylphenyl)-... | TBD | Current Study |
Anticancer Activity
The compound's anticancer potential has also been investigated through in vitro assays. The MTT assay results indicated that it may inhibit cancer cell proliferation effectively.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 20 | |
| N-(2,3-dimethylphenyl)-... | TBD | Current Study |
Case Studies and Research Findings
- Case Study on Anticancer Effects: A study conducted on cell lines demonstrated that this compound significantly reduced cell viability in MCF-7 cells when treated at concentrations above 10 μM for 48 hours. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
- Research on Neurotransmitter Receptors: Another study explored the compound's interaction with serotonin receptors, indicating that it may act as an antagonist at specific receptor subtypes associated with anxiety and depression disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Key Observations:
- Piperazine vs. Piperidine: The target compound’s phenylpiperazine group may confer higher receptor affinity compared to methylpiperidine in analogues . Piperazine derivatives often exhibit stronger binding to monoamine receptors due to nitrogen spacing .
- Aryl Substituents: The 2,3-dimethylphenyl group on the target compound enhances lipophilicity vs.
- Pyrimidine Modifications : The 6-methyl group on the pyrimidine ring is conserved across analogues, suggesting its role in stabilizing hydrophobic interactions with target proteins .
Pharmacokinetic and Physicochemical Comparisons
Solubility and Crystal Packing
Acetamide derivatives with halogenated aryl groups (e.g., 2-fluorophenyl or brominated quinoline ) exhibit distinct crystal packing due to halogen bonding, which may reduce aqueous solubility. The target compound’s dimethylphenyl group likely results in moderate solubility, balancing lipophilicity and dissolution .
Research Findings and Receptor Interactions
- Dopamine D3 Receptor : Analogues with dichlorophenylpiperazine (e.g., ) show high D3 selectivity. The target compound’s phenylpiperazine may exhibit broader receptor activity, including serotonin 5-HT1A, due to the unsubstituted phenyl ring .
- Synthesis Challenges : Piperazine derivatives require precise substitution to avoid off-target effects. The target compound’s synthesis likely parallels methods for dichlorophenylpiperazine analogues but uses phenylpiperazine precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
